molecular formula C11H14ClFN2O3 B1477804 4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride CAS No. 1660980-17-5

4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride

Cat. No.: B1477804
CAS No.: 1660980-17-5
M. Wt: 276.69 g/mol
InChI Key: FLAKYEOEQNUDQJ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group

Preparation Methods

The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride typically involves several key steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride can undergo various chemical reactions, including:

These reactions can lead to the formation of various derivatives, which can be further explored for their unique properties and applications.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The piperidine ring provides a scaffold that can be modified to enhance the compound’s activity and selectivity .

Comparison with Similar Compounds

4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly the presence of the fluorine atom, which can enhance its chemical and biological properties.

Properties

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3.ClH/c12-10-7-9(1-2-11(10)14(15)16)17-8-3-5-13-6-4-8;/h1-2,7-8,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAKYEOEQNUDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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